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molecular formula C7H15FO2 B8708344 1-tert-Butoxy-3-fluoropropan-2-ol

1-tert-Butoxy-3-fluoropropan-2-ol

Cat. No. B8708344
M. Wt: 150.19 g/mol
InChI Key: IBZFUFCCBVUPKY-UHFFFAOYSA-N
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Patent
US07619101B2

Procedure details

A 1.5 L 4-necked sulfonation flask equipped with magnetic stirring bar, reflux condenser, thermometer and an argon in/outlet, was charged with 333.3 mL triethylene glycol, 235.2 g (3.012 mol) finely ground potassium hydrogendifluoride and 200 g (1.536 mol) 2-tert-butoxymethyl-oxirane. The suspension was heated under stirring at an internal temperature of 130° C. for 7.5 h. The mixture was allowed to cool to RT over night, treated with 670 mL water and 350 mL tert-butyl methyl ether, the phases were separated and the aqueous phase was extracted with 350 ml tert-butyl methyl ether. The combined organic phases were washed with 350 mL brine, dried over sodium sulfate, filtered and evaporated. The brown oily residue (286 g) was distilled to provide 141 g (61%) 1-tert-butoxy-3-fluoro-propan-2-ol as colorless liquid, b.p. 80-93° C./70-40 mbar. GC composition: 1.1% 2-tert-butoxymethyl-oxirane, 95.1% 1-tert-butoxy-3-fluoro-propan-2-ol and 3.8% of 3-tert-butoxy-2-fluoro-propan-1-ol. 1H-NMR (CDCl3, 300 MHz): 4.45 (dxm, JH,F=46, —CH2—F); 3.93 (m, br, H—C(2); 3.45 (m, —CH2—O); 2.55 (d, br, J=6, OH); 1.20 (s, C(CH3)3).
Quantity
333.3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)COCCOCCO.[FH:11].[F-].[K+].[C:14]([O:18][CH2:19][CH:20]1[CH2:22][O:21]1)([CH3:17])([CH3:16])[CH3:15].O>COC(C)(C)C>[C:14]([O:18][CH2:19][CH:20]([OH:21])[CH2:22][F:11])([CH3:17])([CH3:16])[CH3:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
333.3 mL
Type
reactant
Smiles
C(COCCOCCO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F.[F-].[K+]
Name
Quantity
200 g
Type
reactant
Smiles
C(C)(C)(C)OCC1OC1
Step Two
Name
Quantity
670 mL
Type
reactant
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
COC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
under stirring at an internal temperature of 130° C. for 7.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1.5 L 4-necked sulfonation flask equipped with magnetic stirring bar
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT over night
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 350 ml tert-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with 350 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The brown oily residue (286 g) was distilled

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
C(C)(C)(C)OCC(CF)O
Measurements
Type Value Analysis
AMOUNT: MASS 141 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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